(2R,3S)-3-amino-2-hydroxy-2-[[4-(4-methylcyclohexyl)oxypyridin-2-yl]methyl]-4-pyrazin-2-yloxybutanoic acid
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Overview
Description
The compound “US10059720, Example 80” is a small molecular drug known for its unique bicyclic pyridine structure. It has a molecular weight of 416.5 and a topological polar surface area of -1.3 . This compound is part of a class of molecules that have shown significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US10059720, Example 80” involves multiple steps, including the formation of the bicyclic pyridine coreThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of “US10059720, Example 80” is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
“US10059720, Example 80” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
“US10059720, Example 80” has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to its molecular targets.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of “US10059720, Example 80” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to “US10059720, Example 80” include:
US10059720, Example 14: Another bicyclic pyridine compound with similar structural features.
US10975091, Example 14: A related compound with comparable biological activities.
Uniqueness
“US10059720, Example 80” stands out due to its unique combination of structural features and biological activities. Its specific bicyclic pyridine structure and the presence of functional groups make it particularly effective in its applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C21H28N4O5 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2R,3S)-3-amino-2-hydroxy-2-[[4-(4-methylcyclohexyl)oxypyridin-2-yl]methyl]-4-pyrazin-2-yloxybutanoic acid |
InChI |
InChI=1S/C21H28N4O5/c1-14-2-4-16(5-3-14)30-17-6-7-24-15(10-17)11-21(28,20(26)27)18(22)13-29-19-12-23-8-9-25-19/h6-10,12,14,16,18,28H,2-5,11,13,22H2,1H3,(H,26,27)/t14?,16?,18-,21+/m0/s1 |
InChI Key |
GDORSLXMLRLKBT-MAQYLPRKSA-N |
Isomeric SMILES |
CC1CCC(CC1)OC2=CC(=NC=C2)C[C@@]([C@H](COC3=NC=CN=C3)N)(C(=O)O)O |
Canonical SMILES |
CC1CCC(CC1)OC2=CC(=NC=C2)CC(C(COC3=NC=CN=C3)N)(C(=O)O)O |
Origin of Product |
United States |
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